BB-Cl-amidine is a small-molecule inhibitor of peptidyl arginine deiminases (PADs), a family of enzymes responsible for catalyzing the conversion of peptidyl-arginine to peptidyl-citrulline, a process known as citrullination. [] This post-translational modification has been implicated in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases. [] BB-Cl-amidine acts as a pan-PAD inhibitor, exhibiting inhibitory activity against all five known PAD isozymes (PAD1-4 and PAD6). []
BB-Cl-amidine functions as a mechanism-based inhibitor, targeting the active site cysteine residue of PAD enzymes. [] This interaction likely involves a covalent modification of the cysteine thiol, leading to irreversible enzyme inhibition. [] Specific details on reaction kinetics and intermediates are not provided in the papers.
BB-Cl-amidine exerts its biological effects primarily by inhibiting PAD enzymes. [] This inhibition leads to a decrease in protein citrullination, which in turn impacts various cellular processes. For instance, reduced histone citrullination can affect gene expression by altering chromatin structure. [, ] BB-Cl-amidine has also been shown to disrupt neutrophil extracellular trap (NET) formation, a process implicated in autoimmune diseases. [] Additionally, BB-Cl-amidine can activate the endoplasmic reticulum stress pathway, leading to cell death in certain cancer cell lines. []
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0